3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile
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Overview
Description
3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a dimethylamino group, a naphthalene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts acylation reaction is performed using an appropriate acyl chloride to introduce the carbonyl group at the desired position on the naphthalene ring.
Introduction of the Dimethylamino Group: The intermediate product is then subjected to a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group.
Formation of the Enenitrile: Finally, the compound undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base to form the enenitrile structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under specific conditions.
Substitution: The aromatic naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines or aldehydes from the nitrile group.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for multiple functionalization possibilities.
Biology
The compound can be used in the development of fluorescent probes due to the presence of the naphthalene ring, which exhibits strong fluorescence properties. These probes are useful in imaging and diagnostic applications.
Medicine
Research into the medicinal applications of this compound includes its potential use as a pharmacophore in the design of new drugs. Its structural features may interact with biological targets, leading to the development of novel therapeutic agents.
Industry
In materials science, the compound can be used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile exerts its effects depends on its application. For instance, in biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-2-(benzoyl)prop-2-enenitrile: Similar structure but with a benzene ring instead of a naphthalene ring.
3-(Dimethylamino)-2-(phenyl)prop-2-enenitrile: Lacks the carbonyl group, making it less reactive in certain types of chemical reactions.
3-(Dimethylamino)-2-(naphthyl)prop-2-enenitrile: Similar but without the carbonyl group, affecting its electronic properties and reactivity.
Uniqueness
3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile is unique due to the combination of the naphthalene ring and the carbonyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong fluorescence or specific interactions with biological targets.
Properties
IUPAC Name |
3-(dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)11-15(10-17)16(19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTYRFVZROBFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654452 |
Source
|
Record name | 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96219-81-7 |
Source
|
Record name | 3-(Dimethylamino)-2-(naphthalene-2-carbonyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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